Cas no 923436-18-4 (7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties
Names and Identifiers
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- 7-Butyl-1,4-dihydro-1-(3-hydroxypropyl)-3,9-dimethyl[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- CCG-293011
- UPCMLD0ENAT5896008:001
- 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 923436-18-4
- AKOS001436663
- 7-Butyl-1-(3-hydroxypropyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione
- F3270-0345
- Z271111668
- 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
-
- Inchi: 1S/C16H24N6O3/c1-4-5-7-20-14(24)12-13(19(3)16(20)25)17-15-21(12)10-11(2)18-22(15)8-6-9-23/h23H,4-10H2,1-3H3
- InChI Key: RDFNATMJVMOWRG-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C3N(CCCO)N=C(C)CN23)N(C)C(N1CCCC)=O
Computed Properties
- Exact Mass: 348.19098865g/mol
- Monoisotopic Mass: 348.19098865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 94.3Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 560.8±60.0 °C(Predicted)
- pka: 14.99±0.10(Predicted)
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3270-0345-2μmol |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 2μmol |
$57.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-5μmol |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 5μmol |
$63.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-10μmol |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 10μmol |
$69.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-20μmol |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 20μmol |
$79.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-1mg |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 1mg |
$54.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-2mg |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 2mg |
$59.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-3mg |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 3mg |
$63.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-4mg |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 4mg |
$66.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-5mg |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 5mg |
$69.0 | 2023-07-31 | |
| Life Chemicals | F3270-0345-10mg |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923436-18-4 | 90%+ | 10mg |
$79.0 | 2023-07-31 |
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
Introduction to 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione (CAS No. 923436-18-4)
7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazino-purine derivatives, which are known for their diverse pharmacological properties. The molecular structure of this compound incorporates several functional groups that contribute to its reactivity and biological interactions. Specifically, the presence of a butyl group at the 7-position and a 3-hydroxypropyl group at the 1-position introduces hydrophobic and hydrophilic characteristics respectively, enhancing its solubility and binding affinity in biological systems.
The chemical formula of 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione can be represented as C₁₇H₂₄N₈O₃. This molecular composition suggests a high nitrogen content typical of heterocyclic compounds that often exhibit significant biological activity. The compound’s structure also includes multiple nitrogen atoms arranged in a triazino-purine framework, which is a motif commonly found in nucleoside analogs used in antiviral and anticancer therapies.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such complex molecules. Studies have indicated that the butyl and 3-hydroxypropyl substituents may play crucial roles in modulating the compound’s absorption, distribution, metabolism, and excretion (ADME) profiles. The hydrophobic nature of the butyl group could facilitate membrane penetration while the hydrophilic 3-hydroxypropyl group might enhance water solubility. These properties are critical for designing drugs that can efficiently reach their target sites within the body.
One of the most intriguing aspects of 7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione is its potential as a scaffold for drug discovery. The triazino-purine core is structurally similar to adenosine and guanosine analogs that have been widely used in medicinal chemistry due to their ability to interact with nucleic acid bases and enzymes involved in cellular processes. Researchers are particularly interested in exploring how modifications at the 7-position and 1-position can influence binding affinity to specific biological targets.
In vitro studies have begun to uncover promising biological activities associated with this compound. Initial assays suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory and metabolic diseases. The presence of multiple nitrogen atoms provides multiple potential binding sites for interaction with biological macromolecules. Additionally,the hydroxyl group in the 3-hydroxypropyl moiety could participate in hydrogen bonding interactions with polar residues on proteins or nucleic acids, thereby modulating enzyme activity or receptor occupancy.
The synthesis of 7-butyl-1-(3-hydroxypropyl)-3,dimethyl-1 H,,4 H,,6 H,,7 H,,8 H,,9 H - 1 , 2 , 4 triazino [ 4 , 3 - g ] purine - 6 , 8 - dione (CAS No. 923436 - 18 - 4) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as alkylation and hydroxymethylation. Advances in synthetic methodologies have allowed chemists to construct complex heterocyclic frameworks with greater precision, facilitating access to novel bioactive molecules like this one.
The pharmacological potential of this compound is further supported by its structural similarity to known bioactive agents. By leveraging computational modeling techniques, researchers can predict how changes at specific positions within the molecule might affect its biological activity without resorting to extensive experimental screening. This approach not only accelerates drug discovery but also reduces costs associated with traditional trial-and-error methods.
Future directions for research on 7-butyl - 1 - ( 3 - hydroxypropyl ) - 3 , 9 - dimethyl - 1 H , , 4 H , , 6 H , , 7 H , , 8 H , , 9 H - 1 , ,2 ,,4 triazino [ , ,g ] purine - , ,dione ( CAS No . ) include exploring its effects on cellular pathways relevant to diseases such as cancer and neurodegeneration . Additionally ,investigations into its mechanism of action will be crucial for understanding why it exhibits particular biological activities . These studies may reveal new therapeutic strategies based on modulating key cellular processes through targeted small molecule intervention .
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